4-Hydroxy-1-azaspiro[4.4]nonan-2-one
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Overview
Description
4-Hydroxy-1-azaspiro[4.4]nonan-2-one is a chemical compound with the molecular formula C8H13NO2 and a molecular weight of 155.2 g/mol. It is a spirocyclic compound featuring a hydroxyl group and an azaspiro ring structure, which makes it a unique and interesting molecule in the field of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-1-azaspiro[4.4]nonan-2-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cyclization of a linear precursor containing both a hydroxyl group and an amine group, using a cyclization agent such as a strong acid or base.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can help achieve the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-1-azaspiro[4.4]nonan-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Oxidation reactions can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically result in the formation of amines or alcohols.
Substitution: Substitution reactions can produce a variety of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Hydroxy-1-azaspiro[4.4]nonan-2-one has several applications in scientific research, including:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: The compound may have potential biological activity and can be used in the study of enzyme inhibitors or receptor ligands.
Medicine: It may serve as a precursor or intermediate in the synthesis of pharmaceuticals.
Industry: Its unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
4-Hydroxy-1-azaspiro[4.4]nonan-2-one can be compared to other spirocyclic compounds, such as spiroindoline and spirooxindole. These compounds share similar structural features but differ in their functional groups and biological activities. The uniqueness of this compound lies in its specific combination of hydroxyl and azaspiro groups, which can impart distinct chemical and biological properties.
Comparison with Similar Compounds
Spiroindoline
Spirooxindole
Spirobenzoxazine
Spirothiazolidine
This compound's unique structure and reactivity make it a valuable tool in various scientific and industrial applications. Its versatility and potential for further research continue to make it an area of interest for chemists and researchers alike.
Properties
IUPAC Name |
4-hydroxy-1-azaspiro[4.4]nonan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c10-6-5-7(11)9-8(6)3-1-2-4-8/h6,10H,1-5H2,(H,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAQOUWWBENIOJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)C(CC(=O)N2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1909317-66-3 |
Source
|
Record name | 4-hydroxy-1-azaspiro[4.4]nonan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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